5-Bromo-2-chloro-8-methylquinazoline
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Overview
Description
5-Bromo-2-chloro-8-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H6BrClN2. It is a derivative of quinazoline, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-8-methylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of quinazoline derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2). The reactions are usually carried out under controlled temperatures to ensure high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-8-methylquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline N-oxides or reduced quinazoline compounds .
Scientific Research Applications
5-Bromo-2-chloro-8-methylquinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-8-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloroquinazoline: Similar in structure but lacks the methyl group at the 8-position.
2-Chloro-8-methylquinazoline: Similar but lacks the bromine atom at the 5-position.
5-Bromo-8-methylquinazoline: Similar but lacks the chlorine atom at the 2-position.
Uniqueness
5-Bromo-2-chloro-8-methylquinazoline is unique due to the presence of both bromine and chlorine atoms, as well as the methyl group at the 8-position. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6BrClN2 |
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Molecular Weight |
257.51 g/mol |
IUPAC Name |
5-bromo-2-chloro-8-methylquinazoline |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-3-7(10)6-4-12-9(11)13-8(5)6/h2-4H,1H3 |
InChI Key |
XGZWELJGMKNMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=NC(=N2)Cl |
Origin of Product |
United States |
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